molecular formula C17H19N3O2S B2436132 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one CAS No. 1795302-72-5

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2436132
CAS No.: 1795302-72-5
M. Wt: 329.42
InChI Key: DQJBCUGNKXKBTR-UHFFFAOYSA-N
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Description

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that features a thiazepane ring fused with a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one typically involves the formation of the thiazepane ring followed by the introduction of the pyridazinone moiety. One common synthetic route includes:

    Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing a thiol and an amine group under basic conditions.

    Introduction of the Pyridazinone Moiety: The thiazepane intermediate is then reacted with a pyridazinone derivative under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits similar biological activities and is used in medicinal chemistry.

    6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another compound with comparable properties and applications.

Uniqueness

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazepane ring and a pyridazinone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-4-2-3-5-13(12)15-8-9-20(10-11-23-15)17(22)14-6-7-16(21)19-18-14/h2-7,15H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJBCUGNKXKBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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